molecular formula C25H31N5O2S B10944651 2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B10944651
M. Wt: 465.6 g/mol
InChI Key: GYTPRWCTFPSJPQ-LPYMAVHISA-N
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Description

2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the pyrazole ring via condensation reactions.
  • Attachment of the cyclohexyl group through alkylation or acylation reactions.
  • Final assembly of the compound through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
  • **2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H31N5O2S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[(4E)-1-cyclohexyl-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H31N5O2S/c1-16-10-11-17(2)21(12-16)26-23(31)15-33-25-27-22(13-19-14-29(4)28-18(19)3)24(32)30(25)20-8-6-5-7-9-20/h10-14,20H,5-9,15H2,1-4H3,(H,26,31)/b22-13+

InChI Key

GYTPRWCTFPSJPQ-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=N/C(=C/C3=CN(N=C3C)C)/C(=O)N2C4CCCCC4

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC3=CN(N=C3C)C)C(=O)N2C4CCCCC4

Origin of Product

United States

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